5-I-RTX 5-I-RTX Potent, silent TRPV1 antagonist
Potent and silent vanilloid receptor antagonist, 40-fold more potent than capsazepine. Binds to TRPV1 (VR1) receptors expressed in HEK293 cells with a Ki of 5.8 nM.
Brand Name: Vulcanchem
CAS No.: 535974-91-5
VCID: VC0004345
InChI: InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1
SMILES: CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Molecular Formula: C37H39IO9
Molecular Weight: 754.6 g/mol

5-I-RTX

CAS No.: 535974-91-5

Cat. No.: VC0004345

Molecular Formula: C37H39IO9

Molecular Weight: 754.6 g/mol

* For research use only. Not for human or veterinary use.

5-I-RTX - 535974-91-5

Specification

Description Potent, silent TRPV1 antagonist
Potent and silent vanilloid receptor antagonist, 40-fold more potent than capsazepine. Binds to TRPV1 (VR1) receptors expressed in HEK293 cells with a Ki of 5.8 nM.
CAS No. 535974-91-5
Molecular Formula C37H39IO9
Molecular Weight 754.6 g/mol
IUPAC Name [(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-3-iodo-5-methoxyphenyl)acetate
Standard InChI InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-25(17-34(42)29(37)11-21(3)32(34)41)19-44-30(39)15-24-13-27(38)31(40)28(14-24)43-5/h6-14,22,26,29,33,40,42H,1,15-19H2,2-5H3/t22-,26+,29-,33-,34-,35-,36-,37-/m1/s1
Standard InChI Key TZUJORCXGLGWDV-DZBJMWFRSA-N
Isomeric SMILES C[C@@H]1C[C@]2([C@H]3[C@H]4[C@]1([C@@H]5C=C(C(=O)[C@]5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)O[C@](O3)(O2)CC7=CC=CC=C7)C(=C)C
SMILES CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C
Canonical SMILES CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C(=C6)I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C

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